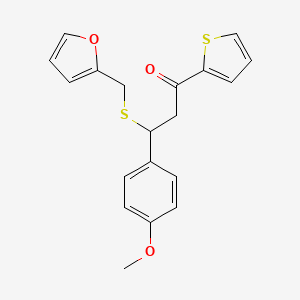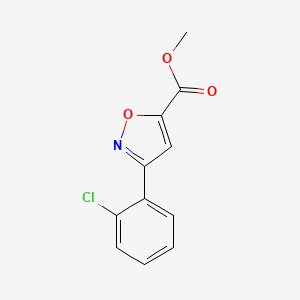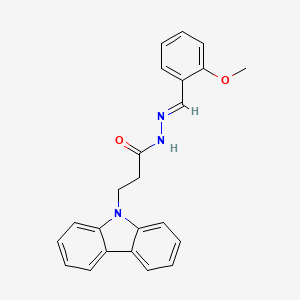
3-((Furan-2-ylmethyl)thio)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE is a complex organic compound that features a combination of furan, thiophene, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method involves the coupling of boronic esters with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Materials Science: The presence of furan and thiophene rings can contribute to the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies to understand the interaction of sulfur-containing molecules with biological systems.
Mecanismo De Acción
The mechanism of action of 3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE is unique due to its combination of furan, thiophene, and methoxyphenyl groups. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C19H18O3S2 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-(furan-2-ylmethylsulfanyl)-3-(4-methoxyphenyl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C19H18O3S2/c1-21-15-8-6-14(7-9-15)19(24-13-16-4-2-10-22-16)12-17(20)18-5-3-11-23-18/h2-11,19H,12-13H2,1H3 |
Clave InChI |
YTMIAHDLAGKMTK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)SCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11677663.png)
![N-(butan-2-yl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677665.png)
![2-[(4-ethoxyphenyl)amino]-N-(3-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11677678.png)
![N'-{(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B11677679.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11677686.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677689.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B11677694.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677701.png)
![ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11677709.png)
![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11677717.png)

![5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11677740.png)

![N-(3,5-diphenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677748.png)
